

Heleurine: A Technical Overview of a Pyrrolizidine Alkaloid

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For Researchers, Scientists, and Drug Development Professionals

Heleurine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Heliotropium genus.[1] As a member of this extensive class of secondary metabolites, Heleurine's chemical structure and potential biological activities are of interest to researchers in pharmacognosy, toxicology, and drug discovery. This technical guide provides a summary of the available information on the chemical structure and properties of Heleurine.

Chemical Structure and Properties

Heleurine is characterized by a necine base esterified with a necic acid. The core structure consists of a fused five-membered ring system containing a nitrogen atom, which is characteristic of pyrrolizidine alkaloids.[2]

Table 1: Chemical Identifiers and Properties of Heleurine



Property	Value	Source
IUPAC Name	[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate	[1][3]
Molecular Formula	C16H27NO4	[1][3]
Molecular Weight	297.39 g/mol	[1][3]
CAS Number	488-00-6	[1][3]
Canonical SMILES	CINVALID-LINKC) (C(=0)OCC1=CCN2[C@H]1C CC2)O">C@HOC	[1][3]
InChIKey	AORFDVNAPHMKAU- INWMFGNUSA-N	[1][3]
Topological Polar Surface Area	59 Ų	[3]
XLogP3	1.1	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **Heleurine**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily available in publicly accessible databases. The characterization of pyrrolizidine alkaloids typically involves a combination of these techniques to elucidate the exact structure and stereochemistry.[4] For instance, ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework, while mass spectrometry provides information on the molecular weight and fragmentation pattern.

Biological Activity and Mechanism of Action

The biological activities of **Heleurine** have not been extensively studied individually. However, the broader class of pyrrolizidine alkaloids is known for a range of biological effects, most notably hepatotoxicity.[3] This toxicity is generally attributed to the metabolic activation of the



pyrrolizidine nucleus by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.[3]

Some pyrrolizidine alkaloids and extracts from Heliotropium species have also been investigated for other potential activities:

- Anti-inflammatory Activity: Extracts from Heliotropium indicum and Heliotropium strigosum
 have demonstrated anti-inflammatory effects in animal models.[5][6][7] The proposed
 mechanisms often involve the modulation of inflammatory pathways, though specific
 molecular targets for individual alkaloids are not always well-defined.
- Cytotoxic Activity: Certain synthetic compounds with structural similarities to alkaloids have been shown to induce apoptosis in cancer cell lines.[8] The evaluation of **Heleurine** for such properties would require dedicated in vitro studies.

Due to the lack of specific studies on **Heleurine**, no signaling pathways or detailed mechanisms of action can be definitively described at this time.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation, synthesis, and biological evaluation of **Heleurine** are not readily available in the surveyed literature. However, general methodologies for working with pyrrolizidine alkaloids can be adapted.

General Isolation Protocol for Pyrrolizidine Alkaloids from Heliotropium Species

The isolation of pyrrolizidine alkaloids from plant material typically involves extraction with a polar solvent, followed by acid-base partitioning and chromatographic separation.

Figure 1. General workflow for the isolation of pyrrolizidine alkaloids.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures



the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

Heleurine remains a relatively understudied pyrrolizidine alkaloid. While its chemical structure is known, there is a significant lack of data regarding its spectroscopic properties, specific biological activities, and mechanisms of action. Future research should focus on the isolation of **Heleurine** in sufficient quantities for comprehensive spectroscopic analysis and biological screening. Elucidating its potential cytotoxic, anti-inflammatory, or other pharmacological effects, along with its toxicological profile, would provide a more complete understanding of this natural product and its potential for drug development or as a toxicological reference standard.

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